1-(2-Hydroxy-5-methylfuran-3-yl)ethanone
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Overview
Description
1-(2-Hydroxy-5-methylfuran-3-yl)ethanone is an organic compound with the molecular formula C7H8O3 It is a derivative of furan, a heterocyclic organic compound, and features a hydroxy group and a methyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-5-methylfuran-3-yl)ethanone typically involves the use of furan derivatives. One common method is the condensation of acetylacetone with furan derivatives under acidic conditions. For instance, the condensation of acetylacetone with ethyl bromopyruvate in the presence of p-toluenesulfonic acid can yield ethyl 4-acetyl-5-methylfuran-3-carboxylate, which can be further transformed into this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-5-methylfuran-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed:
Oxidation: Formation of 1-(2-Oxo-5-methylfuran-3-yl)ethanone.
Reduction: Formation of 1-(2-Hydroxy-5-methylfuran-3-yl)ethanol.
Substitution: Formation of various substituted furans depending on the reagents used.
Scientific Research Applications
1-(2-Hydroxy-5-methylfuran-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of flavor and fragrance compounds due to its furan ring structure.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-methylfuran-3-yl)ethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(2-Hydroxy-5-methylphenyl)ethanone: Similar structure but with a phenyl ring instead of a furan ring.
2-Acetyl-5-methylfuran: Similar structure but lacks the hydroxy group.
Uniqueness: 1-(2-Hydroxy-5-methylfuran-3-yl)ethanone is unique due to the presence of both a hydroxy group and a methyl group on the furan ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
CAS No. |
318511-77-2 |
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Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1-(2-hydroxy-5-methylfuran-3-yl)ethanone |
InChI |
InChI=1S/C7H8O3/c1-4-3-6(5(2)8)7(9)10-4/h3,9H,1-2H3 |
InChI Key |
DJYVCPPODZIDRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)O)C(=O)C |
Origin of Product |
United States |
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